3'-Bromo-5'-chloro-2'-hydroxyacetophenone

Description

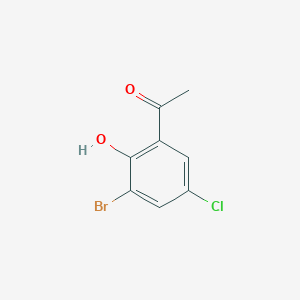

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(3-bromo-5-chloro-2-hydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO2/c1-4(11)6-2-5(10)3-7(9)8(6)12/h2-3,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFAVKFQPEOGJOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=CC(=C1)Cl)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370785 | |

| Record name | 3'-Bromo-5'-chloro-2'-hydroxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59443-15-1 | |

| Record name | 3'-Bromo-5'-chloro-2'-hydroxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-Bromo-5'-chloro-2'-hydroxyacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 3'-Bromo-5'-chloro-2'-hydroxyacetophenone

CAS Number: 59443-15-1

This technical guide provides an in-depth overview of 3'-Bromo-5'-chloro-2'-hydroxyacetophenone, a key intermediate in synthetic organic chemistry. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Identity and Physical Properties

This compound is a halogenated aromatic ketone. Its chemical structure and key identifiers are presented below.

| Identifier | Value | Source |

| CAS Number | 59443-15-1 | [1][2][3][4][5][6] |

| Molecular Formula | C₈H₆BrClO₂ | [2][5][6] |

| Molecular Weight | 249.49 g/mol | [1][5][6] |

| Synonyms | 1-(3-Bromo-5-chloro-2-hydroxyphenyl)ethanone, 5-Chloro-3-bromo-2-hydroxyacetophenone, 2-Acetyl-6-bromo-4-chlorophenol | [1][2][4] |

| InChI | 1S/C8H6BrClO2/c1-4(11)6-2-5(10)3-7(9)8(6)12/h2-3,12H,1H3 | [1] |

| InChI Key | FFAVKFQPEOGJOA-UHFFFAOYSA-N | [1][5] |

| SMILES | CC(=O)c1cc(Cl)cc(Br)c1O | [1] |

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Melting Point | 100-103 °C (lit.) | [1][2][3] |

| Appearance | Powder | [2] |

| Purity | ≥97.0% (GC) | [4] |

Spectroscopic Data

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Data |

| ¹H NMR | Aromatic protons would appear as doublets in the range of 7.0-8.0 ppm. The methyl protons of the acetyl group would be a singlet at approximately 2.6 ppm. The phenolic hydroxyl proton would be a broad singlet, with its chemical shift dependent on solvent and concentration. |

| ¹³C NMR | The carbonyl carbon of the acetyl group is expected in the 195-205 ppm region. Aromatic carbons would appear between 110-160 ppm. The methyl carbon would be observed around 25-30 ppm. |

| IR (Infrared) Spectroscopy | A broad O-H stretching band for the hydroxyl group is expected around 3200-3600 cm⁻¹. A strong C=O stretching absorption for the ketone should be present around 1650 cm⁻¹. C-Br and C-Cl stretching vibrations would be observed in the fingerprint region. |

| Mass Spectrometry (MS) | The mass spectrum would show a molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine atom. Fragmentation would likely involve the loss of the methyl group (M-15) and the acetyl group (M-43). |

Synthesis and Reactivity

This compound is primarily used as a synthetic intermediate. Its synthesis and key reactions are detailed below.

Synthesis of this compound

The compound is typically synthesized via the bromination of 5-chloro-2-hydroxyacetophenone.

Experimental Protocol:

-

Dissolve 5-chloro-2-hydroxyacetophenone (0.01 M, 1.70 g) in glacial acetic acid (10 mL).

-

With continuous stirring, add a 25% solution of bromine in acetic acid (7 mL) dropwise.

-

Continue stirring until the reaction is complete, which is indicated by the precipitation of the product.

-

Filter the solid product, wash it with water, and recrystallize from ethanol to obtain pure this compound.[7]

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. 3 -Bromo-5 -chloro-2 -hydroxyacetophenone 97 59443-15-1 [sigmaaldrich.com]

- 3. This compound | 59443-15-1 [chemicalbook.com]

- 4. labsolu.ca [labsolu.ca]

- 5. This compound 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 6. 59443-15-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. derpharmachemica.com [derpharmachemica.com]

3'-Bromo-5'-chloro-2'-hydroxyacetophenone chemical properties

An In-depth Technical Guide to 3'-Bromo-5'-chloro-2'-hydroxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and safety information for this compound (CAS No: 59443-15-1). This halogenated aromatic hydroxyl ketone serves as a key intermediate in the synthesis of various biologically active compounds, including chalcones and chroman-4-ones.

Chemical and Physical Properties

This compound is a light orange crystalline powder.[1] Its core physical and chemical properties are summarized below, providing essential data for laboratory and research applications.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₆BrClO₂ | [1][2][3][4] |

| Molecular Weight | 249.49 g/mol | [1][2][3][4] |

| Melting Point | 100-103 °C (lit.) | [1][2][5] |

| Boiling Point | 297.8 ± 40.0 °C (Predicted) | [1] |

| Density | 1.691 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 8.19 ± 0.23 (Predicted) | [1] |

| Appearance | Light orange powder to crystal | [1] |

| Storage Temperature | 2-8°C |[1] |

Table 2: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 59443-15-1 | [1][2][3][4][5] |

| MDL Number | MFCD00857068 | [5] |

| SMILES String | CC(=O)c1cc(Cl)cc(Br)c1O | |

| InChI | 1S/C8H6BrClO2/c1-4(11)6-2-5(10)3-7(9)8(6)12/h2-3,12H,1H3 |

| InChI Key | FFAVKFQPEOGJOA-UHFFFAOYSA-N | |

Synthesis and Experimental Protocols

The primary method for synthesizing this compound is through the electrophilic bromination of its precursor, 5-chloro-2-hydroxyacetophenone.[2][3]

Experimental Protocol: Bromination of 5-chloro-2-hydroxyacetophenone[8]

This protocol details the synthesis of this compound from 5-chloro-2-hydroxyacetophenone.

Materials:

-

5-chloro-2-hydroxyacetophenone (0.01 M, 1.70 g)

-

Glacial Acetic Acid (10 mL)

-

25% Bromine in Acetic Acid Solution (7 mL)

-

Ethanol (for crystallization)

-

Water

Procedure:

-

Dissolve 5-chloro-2-hydroxyacetophenone (1.70 g) in glacial acetic acid (10 mL) in a suitable reaction vessel.

-

With continuous stirring, add the 25% bromine in acetic acid solution (7 mL) dropwise to the mixture.

-

Continue stirring the reaction mixture. The product will begin to separate out as a solid as the reaction proceeds to completion.

-

Filter the resulting solid product from the reaction mixture.

-

Wash the filtered product thoroughly with water to remove any residual acid and impurities.

-

Recrystallize the crude product from ethanol to yield purified this compound.

Reactivity and Applications

As a halogenated aromatic hydroxyl ketone, this compound is a versatile intermediate in organic synthesis.[2] Its primary application lies in the preparation of chalcones and their derivatives, which are known for a wide range of biological activities.

-

Chalcone Synthesis: It readily undergoes condensation reactions with various aldehydes (such as anisaldehyde and benzaldehyde) to form the corresponding chalcones.[6]

-

Chromanone Synthesis: It is a key precursor for synthesizing racemates of 8-bromo-6-chloro-2-alkyl substituted chroman-4-ones and other bioactive chromanone derivatives.[2] These scaffolds are of significant interest in drug discovery.

Safety and Handling

Proper handling of this compound is crucial to ensure laboratory safety. It is classified as an irritant.

Table 3: GHS Hazard Information

| Category | Code | Description | Source |

|---|---|---|---|

| Signal Word | - | Warning | |

| Hazard Statements | H315 | Causes skin irritation | |

| H319 | Causes serious eye irritation | ||

| H335 | May cause respiratory irritation | ||

| Hazard Classifications | Skin Irrit. 2 | Skin Irritant, Category 2 | |

| Eye Irrit. 2 | Eye Irritant, Category 2 | ||

| STOT SE 3 | Specific Target Organ Toxicity (Single Exposure), Category 3 |

| Target Organs | - | Respiratory system | |

Recommended Personal Protective Equipment (PPE):

-

Respiratory Protection: N95 type dust mask

-

Hand Protection: Chemical-resistant gloves

-

Eye Protection: Safety glasses or goggles

Store in a cool (2-8°C), dry, and well-ventilated area.[1] Keep the container tightly closed.

References

- 1. 59443-15-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. This compound | 59443-15-1 [chemicalbook.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. This compound 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. labsolu.ca [labsolu.ca]

- 6. derpharmachemica.com [derpharmachemica.com]

In-Depth Technical Guide: 3'-Bromo-5'-chloro-2'-hydroxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3'-Bromo-5'-chloro-2'-hydroxyacetophenone, a halogenated aromatic ketone of significant interest in synthetic and medicinal chemistry. This document details its physicochemical properties, provides a robust experimental protocol for its synthesis, and explores its primary application as a key intermediate in the synthesis of chalcones, a class of compounds with notable biological activities. A generalized workflow for this synthesis and a representative signaling pathway influenced by derivative chalcones are visually represented. All quantitative data is summarized for clarity and accessibility.

Compound Profile

This compound is a substituted acetophenone that serves as a valuable building block in organic synthesis. Its molecular structure, featuring bromine, chlorine, and hydroxyl functional groups on the acetophenone core, makes it a versatile precursor for the creation of more complex molecules, particularly chalcones and chromanones.

Table 1: Physicochemical Properties of this compound [1][2][3]

| Property | Value |

| Molecular Formula | C₈H₆BrClO₂ |

| Molecular Weight | 249.49 g/mol |

| CAS Number | 59443-15-1 |

| Appearance | Light orange to yellow to green powder/crystal |

| Melting Point | 100-103 °C |

| Synonyms | 1-(3-Bromo-5-chloro-2-hydroxyphenyl)ethanone, 5-Chloro-3-bromo-2-hydroxyacetophenone, 2-Acetyl-6-bromo-4-chlorophenol |

Synthesis of this compound

The primary synthetic route to this compound is through the electrophilic bromination of 5-chloro-2-hydroxyacetophenone.

Experimental Protocol: Bromination of 5-chloro-2-hydroxyacetophenone[5]

This protocol is adapted from the procedure described by Kalambe et al.

-

Materials:

-

5-chloro-2-hydroxyacetophenone (0.01 M, 1.70 g)

-

Glacial acetic acid (10 mL)

-

25% Bromine in acetic acid solution (7 mL)

-

Ethanol (for crystallization)

-

Distilled water

-

-

Procedure:

-

Dissolve 5-chloro-2-hydroxyacetophenone (1.70 g) in glacial acetic acid (10 mL) in a suitable reaction flask.

-

With continuous stirring, add the 25% bromine in acetic acid solution (7 mL) dropwise to the reaction mixture.

-

Continue stirring the reaction mixture. The product will begin to precipitate as the reaction proceeds to completion.

-

Once the reaction is complete and precipitation ceases, filter the solid product.

-

Wash the filtered product with distilled water to remove any remaining acetic acid and inorganic byproducts.

-

Recrystallize the crude product from ethanol to yield purified this compound.

-

Synthesis Workflow

Application in Chalcone Synthesis and Biological Activity

This compound is a key precursor in the Claisen-Schmidt condensation reaction to form chalcones. These chalcones, characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings, are of significant interest due to their wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

The general synthesis involves the condensation of this compound with a variety of aromatic aldehydes in the presence of a base, typically an aqueous solution of sodium hydroxide or potassium hydroxide in an alcoholic solvent.[4]

Anticancer Potential of Derivative Chalcones

Chalcone derivatives have been demonstrated to exert their anticancer effects through various mechanisms. One of the prominent mechanisms involves the induction of apoptosis (programmed cell death) in cancer cells. This is often mediated through the generation of reactive oxygen species (ROS), which in turn can trigger both intrinsic and extrinsic apoptotic pathways.

Representative Signaling Pathway: Chalcone-Induced Apoptosis

While specific signaling data for chalcones derived directly from this compound is not extensively detailed in the available literature, a generalized pathway for chalcone-induced apoptosis can be illustrated. Many chalcones have been shown to increase intracellular ROS levels, leading to mitochondrial dysfunction and the activation of caspase cascades.

Spectroscopic Data

Conclusion

This compound is a readily synthesizable compound with significant potential as an intermediate in the development of pharmacologically active molecules. Its primary utility lies in the synthesis of chalcone derivatives, which have shown promise as anticancer agents. Further research into the specific biological activities and mechanisms of action of chalcones derived from this precursor is warranted to explore their full therapeutic potential. This guide provides foundational information to support such research endeavors.

References

An In-depth Technical Guide to the Synthesis and Characterization of 3'-Bromo-5'-chloro-2'-hydroxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3'-Bromo-5'-chloro-2'-hydroxyacetophenone, a halogenated aromatic hydroxyl ketone with applications in the synthesis of various biologically active compounds. This document details established synthetic routes and provides key characterization data to support research and development in medicinal chemistry and drug discovery.

Chemical Properties and Identifiers

This compound is a valuable synthetic intermediate. Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | 1-(3-Bromo-5-chloro-2-hydroxyphenyl)ethanone | [1][2] |

| Synonyms | 5-Chloro-3-bromo-2-hydroxyacetophenone, 2-Acetyl-6-bromo-4-chlorophenol | [1][2] |

| CAS Number | 59443-15-1 | [1][3] |

| Molecular Formula | C₈H₆BrClO₂ | [4][5] |

| Molecular Weight | 249.49 g/mol | [1][4][5] |

| Melting Point | 100-103 °C | [1][3] |

| Appearance | Light orange to yellow crystalline powder | [3] |

Synthesis of this compound

There are two primary methods for the synthesis of this compound: the direct bromination of a substituted acetophenone and the Fries rearrangement of a phenolic ester.

Method 1: Bromination of 5-chloro-2-hydroxyacetophenone

This method involves the electrophilic aromatic substitution of 5-chloro-2-hydroxyacetophenone with bromine in an acidic medium.

-

Dissolution: In a suitable reaction vessel, dissolve 1.70 g (0.01 mol) of 5-chloro-2-hydroxyacetophenone in 10 mL of glacial acetic acid.

-

Bromination: To the stirred solution, add 7 mL of a 25% (w/v) solution of bromine in glacial acetic acid dropwise.

-

Reaction Completion and Precipitation: Continue stirring the reaction mixture. The product will begin to precipitate upon completion of the reaction.

-

Isolation: Filter the solid product from the reaction mixture.

-

Purification: Wash the filtered product with water and then recrystallize from ethanol to yield pure this compound.

Method 2: Fries Rearrangement of 2-bromo-4-chlorophenyl acetate

This alternative synthesis route involves the Lewis acid-catalyzed rearrangement of an acyl group from a phenolic ester to the aromatic ring.

To a solution of 2-bromo-4-chlorophenyl acetate (20 g, 80 mmol) is added aluminum (III) chloride. The mixture is stirred at 135 °C overnight. The reaction is then worked up to yield 1-(3-bromo-5-chloro-2-hydroxyphenyl)ethanone.

Characterization Data

Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. The following data has been compiled from experimental findings and spectral predictions.

Mass Spectrometry

Mass spectrometry confirms the molecular weight of the target compound.

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 248.9 | 249 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| -OH | ~12.0 - 13.0 | Singlet (broad) |

| Ar-H (H-4') | ~7.8 - 8.0 | Doublet |

| Ar-H (H-6') | ~7.6 - 7.8 | Doublet |

| -COCH₃ | ~2.6 | Singlet |

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | ~203 |

| C-2' (C-OH) | ~158 |

| C-5' (C-Cl) | ~135 |

| C-1' (C-Ac) | ~120 |

| C-3' (C-Br) | ~115 |

| C-4' | ~138 |

| C-6' | ~125 |

| -CH₃ | ~28 |

Infrared (IR) Spectroscopy

A detailed experimental IR spectrum for this compound is not available in the public domain. However, the expected characteristic absorption bands based on its functional groups are listed below.

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| O-H stretch (phenolic) | 3100 - 3500 (broad) | Intramolecular hydrogen bonding |

| C-H stretch (aromatic) | 3000 - 3100 | Aromatic ring C-H bonds |

| C-H stretch (aliphatic) | 2850 - 3000 | Methyl group C-H bonds |

| C=O stretch (ketone) | 1640 - 1660 | Aryl ketone carbonyl |

| C=C stretch (aromatic) | 1450 - 1600 | Aromatic ring skeletal vibrations |

| C-O stretch (phenolic) | 1180 - 1260 | Phenolic C-O bond |

| C-Cl stretch | 700 - 850 | Aryl-chloride bond |

| C-Br stretch | 550 - 650 | Aryl-bromide bond |

Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the two primary synthetic pathways for this compound.

Caption: Synthetic routes to this compound.

This guide provides essential information for the synthesis and characterization of this compound, facilitating its use in further research and development activities. The provided protocols and characterization data serve as a valuable resource for scientists in the pharmaceutical and chemical industries.

References

- 1. 3′-溴-5′-氯-2′-羟基苯乙酮 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 2. labsolu.ca [labsolu.ca]

- 3. This compound | 59443-15-1 [chemicalbook.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. 59443-15-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

Spectroscopic Profile of 3'-Bromo-5'-chloro-2'-hydroxyacetophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3'-Bromo-5'-chloro-2'-hydroxyacetophenone (CAS No. 59443-15-1). Due to the limited availability of published experimental spectra for this specific molecule, this guide presents predicted spectroscopic data based on the analysis of structurally similar compounds. Detailed experimental protocols for obtaining and analyzing the actual spectroscopic data are also provided.

Chemical Structure and Properties

-

IUPAC Name: 1-(3-Bromo-5-chloro-2-hydroxyphenyl)ethanone

-

Synonyms: 5-Chloro-3-bromo-2-hydroxyacetophenone

-

Melting Point: 100-103 °C[1]

-

Appearance: Light orange to yellow to green powder or crystals

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the known spectral characteristics of analogous substituted acetophenones.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0 - 13.0 | s | 1H | -OH (phenolic) |

| ~7.8 | d | 1H | Ar-H (H-6') |

| ~7.6 | d | 1H | Ar-H (H-4') |

| ~2.6 | s | 3H | -COCH₃ (methyl) |

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (δ, ppm) | Assignment |

| ~203 | C=O (ketone) |

| ~158 | C-2' (Ar-C-OH) |

| ~138 | C-4' (Ar-C-H) |

| ~135 | C-6' (Ar-C-H) |

| ~125 | C-5' (Ar-C-Cl) |

| ~120 | C-1' (Ar-C-C=O) |

| ~118 | C-3' (Ar-C-Br) |

| ~26 | -COCH₃ (methyl) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 (broad) | Medium | O-H stretch (phenolic) |

| ~3080 | Weak | C-H stretch (aromatic) |

| ~2950 | Weak | C-H stretch (methyl) |

| ~1650 | Strong | C=O stretch (ketone) |

| ~1580, ~1470 | Medium | C=C stretch (aromatic ring) |

| ~1250 | Medium | C-O stretch (phenol) |

| ~850 | Strong | C-H bend (aromatic, oop) |

| ~750 | Medium | C-Cl stretch |

| ~650 | Medium | C-Br stretch |

Mass Spectrometry (MS)

| m/z | Relative Intensity | Assignment |

| 248 | High | [M]⁺ (containing ⁷⁹Br and ³⁵Cl) |

| 250 | High | [M]⁺ (containing ⁸¹Br and ³⁵Cl or ⁷⁹Br and ³⁷Cl) |

| 252 | Medium | [M]⁺ (containing ⁸¹Br and ³⁷Cl) |

| 233 | High | [M - CH₃]⁺ |

| 235 | High | [M - CH₃]⁺ isotopic peak |

| 205 | Medium | [M - COCH₃]⁺ |

| 207 | Medium | [M - COCH₃]⁺ isotopic peak |

Note: The presence of bromine (⁷⁹Br and ⁸¹Br isotopes in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl isotopes in ~3:1 ratio) will result in characteristic isotopic patterns for the molecular ion and bromine/chlorine-containing fragments.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Sample Preparation

-

NMR Spectroscopy: Dissolve approximately 10-20 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

IR Spectroscopy:

-

KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Mass Spectrometry: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

Instrumentation and Data Acquisition

-

NMR Spectroscopy:

-

Instrument: A high-resolution NMR spectrometer (e.g., Bruker, Jeol) with a proton frequency of at least 300 MHz.

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 15 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

-

-

IR Spectroscopy:

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer, Thermo Fisher Scientific).

-

Acquisition: Record the spectrum in the mid-infrared range (4000-400 cm⁻¹). Perform a background scan before scanning the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Mass Spectrometry:

-

Instrument: A mass spectrometer, such as a Gas Chromatography-Mass Spectrometry (GC-MS) system or a system with a direct infusion probe, using Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Acquisition: For EI, use a standard electron energy of 70 eV. Acquire the mass spectrum over a mass range of m/z 50-500. For ESI, infuse the sample solution into the ion source and acquire the spectrum in positive or negative ion mode.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a synthetic compound like this compound.

References

Technical Guide: Solubility Profile of 3'-Bromo-5'-chloro-2'-hydroxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Bromo-5'-chloro-2'-hydroxyacetophenone is a halogenated aromatic ketone that serves as a key intermediate in the synthesis of various biologically active compounds, including chalcones and chromanones. Understanding its solubility in different solvents is crucial for its synthesis, purification, reaction chemistry, and formulation development. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, alongside detailed experimental protocols for its quantitative determination.

Physicochemical Properties

| Property | Value |

| Chemical Formula | C₈H₆BrClO₂ |

| Molecular Weight | 249.49 g/mol |

| CAS Number | 59443-15-1 |

| Appearance | Solid |

| Melting Point | 100-103 °C |

Qualitative Solubility Data

The following table summarizes the expected qualitative solubility at room temperature.

| Solvent | Expected Qualitative Solubility | Rationale |

| Water | Insoluble | Aromatic ketones are generally insoluble in water.[1][2] |

| Ethanol | Sparingly Soluble to Soluble (with heating) | Used as a solvent for recrystallization, indicating temperature-dependent solubility. |

| Methanol | Likely Soluble | Similar polarity to ethanol. |

| Acetone | Likely Soluble | A common solvent for organic compounds, including ketones.[3] |

| Ethyl Acetate | Likely Soluble | A moderately polar solvent capable of dissolving many organic compounds. |

| Dichloromethane | Likely Soluble | A common non-polar aprotic solvent for organic compounds. |

| Chloroform | Likely Soluble | Similar properties to dichloromethane. |

| Glacial Acetic Acid | Soluble | A related compound, 5-chloro-2-hydroxyacetophenone, is dissolved in glacial acetic acid for synthesis. |

| Hexane | Likely Sparingly Soluble to Insoluble | As a non-polar solvent, it is less likely to effectively dissolve a polar molecule like this compound. |

| Toluene | Likely Soluble | An aromatic solvent that can dissolve other aromatic compounds. |

| Dimethyl Sulfoxide (DMSO) | Likely Soluble | A highly polar aprotic solvent known for its broad solvency. |

| Dimethylformamide (DMF) | Likely Soluble | A polar aprotic solvent with strong solvating capabilities. |

Experimental Protocols for Quantitative Solubility Determination

To obtain precise solubility data, the isothermal saturation method (also known as the shake-flask method) is a reliable and widely used technique.[4] The concentration of the solute in the saturated solution can then be determined using gravimetric analysis or UV-Vis spectrophotometry.

Isothermal Saturation (Shake-Flask) Method

This method involves creating a saturated solution of the compound at a constant temperature and then determining the concentration of the solute in that solution.

Materials and Equipment:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Temperature-controlled shaker or water bath

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (solvent compatible, e.g., 0.22 µm PTFE)

-

Pipettes and other standard laboratory glassware

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a vial containing a known volume or mass of the chosen solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Tightly seal the vials and place them in a temperature-controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the constant temperature for a period to allow the excess solid to settle.

-

Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a filter to remove any undissolved particles. This step is critical to prevent solid particles from affecting the concentration measurement.

Analytical Methods for Concentration Determination

This method involves evaporating the solvent from a known volume of the saturated solution and weighing the remaining solid solute.[5][6][7]

Procedure:

-

Weighing: Transfer the filtered saturated solution to a pre-weighed, dry container (e.g., an evaporating dish or beaker).

-

Solvent Evaporation: Carefully evaporate the solvent using a gentle stream of nitrogen, a rotary evaporator, or by placing it in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Mass Determination: Once the solvent is completely removed, reweigh the container with the dried solute. The difference in mass corresponds to the mass of the solute in the sampled volume of the saturated solution.

-

Calculation: The solubility can then be calculated in terms of g/100mL, mg/mL, or other relevant units.

This method is suitable if this compound exhibits absorbance in the UV-Vis spectrum and a linear relationship between absorbance and concentration (Beer-Lambert Law) can be established.[8][9][10]

Procedure:

-

Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute solution of the compound in the chosen solvent and scan it with a UV-Vis spectrophotometer to determine the wavelength at which maximum absorbance occurs.

-

Calibration Curve Construction: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the determined λmax. Plot a graph of absorbance versus concentration to create a calibration curve. The resulting linear equation (y = mx + c) will be used to determine the concentration of the unknown sample.

-

Sample Analysis: Take the filtered saturated solution obtained from the isothermal saturation method and dilute it with the same solvent to a concentration that falls within the range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted sample at the λmax.

-

Concentration Calculation: Use the equation from the calibration curve to calculate the concentration of the diluted sample. Account for the dilution factor to determine the concentration of the original saturated solution, which represents the solubility.

Experimental Workflow

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While quantitative solubility data for this compound is not widely published, its qualitative solubility can be inferred from its chemical class and use in organic synthesis. For researchers requiring precise data, the detailed isothermal saturation method followed by either gravimetric or UV-Vis spectrophotometric analysis provides a robust framework for its determination. This information is essential for optimizing reaction conditions, developing purification strategies, and for any future formulation work involving this compound.

References

- 1. All About Aromatic Ketones [unacademy.com]

- 2. Aromatic ketone [m.chemicalbook.com]

- 3. Ketones: Structure, Properties and Chemical test. [allen.in]

- 4. pubs.acs.org [pubs.acs.org]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. pharmajournal.net [pharmajournal.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. solubilityofthings.com [solubilityofthings.com]

3'-Bromo-5'-chloro-2'-hydroxyacetophenone: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

3'-Bromo-5'-chloro-2'-hydroxyacetophenone is a halogenated aromatic ketone that serves as a key intermediate in the synthesis of various heterocyclic compounds, including chalcones and chroman-4-ones, which are investigated for their potential therapeutic properties. This document provides a technical overview of its chemical properties, synthesis, and applications. It is important to note that as of the date of this publication, detailed crystallographic data for this compound is not publicly available in major crystallographic databases.

Chemical Properties

This compound is a solid at room temperature, appearing as a light orange to yellow or green powder or crystal.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 59443-15-1 | [1][2][3][4][5][6][7] |

| Molecular Formula | C8H6BrClO2 | [1][2][4][5][8] |

| Molecular Weight | 249.49 g/mol | [1][2][4][5][7][8] |

| Melting Point | 100-103 °C (lit.) | [1][7] |

| Synonyms | 1-(3-Bromo-5-chloro-2-hydroxyphenyl)ethanone, 5-Chloro-3-bromo-2-hydroxyacetophenone, 2-Acetyl-6-bromo-4-chlorophenol | [1][8] |

| InChI Key | FFAVKFQPEOGJOA-UHFFFAOYSA-N | [7] |

| SMILES String | CC(=O)c1cc(Cl)cc(Br)c1O | [7] |

Synthesis

The primary method for the synthesis of this compound is through the bromination of 5-chloro-2-hydroxyacetophenone.[5]

Experimental Protocol: Bromination of 5-chloro-2-hydroxyacetophenone

This protocol is based on analogous bromination reactions of acetophenones.

-

Materials:

-

5-chloro-2-hydroxyacetophenone

-

Glacial acetic acid

-

Bromine

-

-

Procedure:

-

Dissolve 5-chloro-2-hydroxyacetophenone in glacial acetic acid.

-

Slowly add a solution of bromine in glacial acetic acid to the stirred mixture.

-

Continue stirring until the reaction is complete, which may be indicated by a color change or precipitation of the product.

-

Isolate the solid product by filtration.

-

Wash the product with water to remove any remaining acid and salts.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain purified this compound.

-

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: Synthesis workflow for this compound.

Crystal Structure

A comprehensive search of the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD) did not yield a crystal structure for this compound. While crystallographic data for related compounds, such as 5'-Bromo-2'-hydroxyacetophenone, is available, the specific arrangement of atoms, unit cell parameters, and intermolecular interactions for the title compound have not been publicly reported.[9]

The logical workflow for determining a crystal structure is presented below. This process would be necessary to elucidate the precise three-dimensional arrangement of the molecule in the solid state.

Caption: General workflow for crystal structure determination.

Applications in Research and Development

This compound is a valuable precursor in organic synthesis, particularly for compounds with potential biological activity. It is utilized in the synthesis of chalcones and related dienones, which have been investigated for their antiproliferative activity.[7] Furthermore, it is a starting material for the preparation of 8-bromo-6-chloro-2-substituted 4-chromanones, which are also of interest in medicinal chemistry.[1][7]

Safety Information

This compound is classified as an irritant. The following hazard and precautionary statements are associated with this compound:

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash hands thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be used when handling this chemical.

Conclusion

This compound is a readily synthesized aromatic compound with significant applications as a building block in the development of potentially bioactive molecules. While its chemical properties and synthesis are well-documented, a detailed understanding of its solid-state structure through single-crystal X-ray diffraction is currently lacking. The elucidation of its crystal structure would provide valuable insights into its intermolecular interactions and packing motifs, which could further inform its use in materials science and drug design.

References

- 1. This compound | 59443-15-1 [chemicalbook.com]

- 2. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]

- 3. calpaclab.com [calpaclab.com]

- 4. This compound 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. 59443-15-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 7. 3′-ブロモ-5′-クロロ-2′-ヒドロキシアセトフェノン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. labsolu.ca [labsolu.ca]

- 9. 5'-Bromo-2'-hydroxyacetophenone | C8H7BrO2 | CID 95991 - PubChem [pubchem.ncbi.nlm.nih.gov]

Purity Analysis of 3'-Bromo-5'-chloro-2'-hydroxyacetophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the analytical methodologies for determining the purity of 3'-Bromo-5'-chloro-2'-hydroxyacetophenone. Given the importance of this halogenated aromatic ketone as a potential intermediate in pharmaceutical synthesis, ensuring its chemical purity is paramount for reproducibility in research and manufacturing. This document outlines detailed, albeit illustrative, experimental protocols for chromatographic analysis, presents key physical and chemical properties, and discusses spectroscopic characterization. The guide is intended to be a valuable resource for researchers, quality control analysts, and professionals in the field of drug development.

Introduction

This compound is a substituted aromatic ketone with the chemical formula C₈H₆BrClO₂. Its structure, featuring hydroxyl, acetyl, bromo, and chloro functional groups, makes it a versatile building block in organic synthesis, particularly for the preparation of more complex molecules with potential biological activity. The purity of such intermediates is a critical parameter that can significantly impact the yield, impurity profile, and overall quality of the final active pharmaceutical ingredient (API). This guide details the analytical techniques and protocols for a thorough purity assessment of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for the development of analytical methods and for the general characterization of the compound.

| Property | Value | Reference |

| CAS Number | 59443-15-1 | [1] |

| Molecular Formula | C₈H₆BrClO₂ | [1] |

| Molecular Weight | 249.49 g/mol | [1] |

| Melting Point | 100-103 °C | |

| Appearance | Light orange to yellow to green powder/crystal | [2] |

| Purity (Typical) | ≥97% (by GC) |

Chromatographic Purity Analysis

Chromatographic techniques, particularly Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are the primary methods for assessing the purity of organic compounds like this compound. They allow for the separation and quantification of the main component from its impurities.

Gas Chromatography (GC)

Given that commercial suppliers often report purity as determined by GC, this is a principal technique for analysis. The volatility of the compound allows for its analysis by GC, typically with Flame Ionization Detection (FID) for quantification.

The following is a representative GC method, adapted from established protocols for substituted acetophenones.[3]

| Parameter | Recommended Condition |

| Instrument | Gas Chromatograph with FID |

| Column | Capillary column, e.g., 10% PEG20M on white 102 support (DMCS), 1 m x 2 mm i.d. stainless-steel column |

| Carrier Gas | Helium or Hydrogen, 50 mL/min |

| Injector Temperature | 200 °C |

| Detector Temperature | 190 °C |

| Oven Temperature Program | Isothermal at 160 °C |

| Injection Volume | 1 µL |

| Sample Preparation | Accurately weigh ~10 mg of the sample and dissolve in 10 mL of a suitable solvent (e.g., acetone or ethyl acetate). |

| Quantification | Area percent normalization. |

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the purity analysis of pharmaceutical intermediates. A reversed-phase HPLC method with UV detection is generally suitable for aromatic ketones.

The following is a representative HPLC method based on the analysis of similar aromatic compounds.[4]

| Parameter | Recommended Condition |

| Instrument | HPLC system with a Photodiode Array (PDA) or UV detector |

| Column | C18, 4.6 mm x 250 mm, 5 µm particle size |

| Mobile Phase | Isocratic elution with Methanol:Water (e.g., 70:30 v/v). The mobile phase composition may require optimization. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 280 nm |

| Injection Volume | 10 µL |

| Sample Preparation | Prepare a stock solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL. Further dilute to a working concentration of ~0.1 mg/mL. |

| Quantification | Area percent normalization. |

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the identity and structural integrity of this compound. The primary techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Note: As of the date of this publication, publicly available experimental spectra for this compound are limited. The following sections provide an interpretation based on the expected chemical shifts and fragmentation patterns derived from structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons of the acetyl group, and the hydroxyl proton. The aromatic protons will appear as doublets or multiplets in the aromatic region (typically 6.5-8.0 ppm). The methyl protons will be a sharp singlet around 2.5 ppm, and the hydroxyl proton will be a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule. The carbonyl carbon of the acetyl group is expected in the downfield region (>190 ppm). The aromatic carbons will appear in the range of 110-160 ppm, and the methyl carbon will be observed in the upfield region (~25-30 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands:

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H stretch (hydroxyl) | 3200-3600 (broad) |

| C-H stretch (aromatic) | 3000-3100 |

| C=O stretch (ketone) | 1650-1680 |

| C=C stretch (aromatic) | 1450-1600 |

| C-Br stretch | 500-600 |

| C-Cl stretch | 600-800 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which aids in its identification. For this compound (MW = 249.49), the mass spectrum would be expected to show a molecular ion peak (M⁺) cluster characteristic of a compound containing both bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio).

Experimental Workflows and Logical Relationships

Visualizing the workflow for purity analysis is essential for maintaining consistency and ensuring all necessary steps are completed.

Caption: A generalized workflow for the purity analysis of a chemical intermediate.

Conclusion

The purity analysis of this compound is a critical step in its application as a synthetic intermediate. This guide has provided a framework for this analysis, focusing on chromatographic and spectroscopic techniques. While specific, validated methods for this compound are not widely published, the illustrative protocols and data presented here, based on closely related compounds, offer a robust starting point for method development and validation. Adherence to systematic analytical workflows is essential for ensuring the quality and consistency of this important chemical.

References

- 1. 59443-15-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. This compound | 59443-15-1 [chemicalbook.com]

- 3. [Determination of conversion of asymmetric hydrosilylation of acetophenone by gas chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Determination of four acetophenones in Radix Cynanchi bungei by high performance liquid chromatography-photodiode array detection] - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermogravimetric analysis of 3'-Bromo-5'-chloro-2'-hydroxyacetophenone

An In-depth Technical Guide to the Thermogravimetric Analysis of 3'-Bromo-5'-chloro-2'-hydroxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of this compound. While specific experimental TGA data for this compound is not extensively available in published literature, this document outlines the expected thermal decomposition behavior based on its chemical structure and general principles of thermal analysis. It includes a generalized experimental protocol for conducting TGA, hypothetical data presented in a structured format, and visual representations of the experimental workflow and a plausible decomposition pathway. This guide serves as a practical resource for researchers and professionals involved in the characterization and development of halogenated phenolic compounds.

Introduction

This compound is a halogenated aromatic ketone with the chemical formula C₈H₆BrClO₂ and a molecular weight of 249.49 g/mol .[1] Its structure, featuring hydroxyl, acetyl, bromo, and chloro functional groups, suggests a complex thermal decomposition profile. Thermogravimetric analysis is a critical technique for elucidating the thermal stability and decomposition characteristics of such compounds, providing valuable information for drug development, formulation, and stability studies. TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere, revealing distinct decomposition stages.

Expected Thermal Decomposition Profile

The thermal decomposition of this compound is anticipated to occur in multiple stages due to the presence of various functional groups with different thermal labilities. The decomposition pathway is likely to involve the initial loss of the acetyl group, followed by the cleavage of the carbon-halogen bonds and eventual degradation of the aromatic ring. The presence of both bromine and chlorine atoms may lead to a complex decomposition pattern with the release of corrosive gases such as hydrogen bromide (HBr) and hydrogen chloride (HCl).

Experimental Protocol: Thermogravimetric Analysis

A generalized experimental protocol for performing thermogravimetric analysis on this compound is provided below.

Instrumentation: A standard thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates is required.

Sample Preparation:

-

Ensure the this compound sample is pure and dry.

-

Weigh approximately 5-10 mg of the sample into a ceramic or platinum crucible.

-

Distribute the sample evenly at the bottom of the crucible to ensure uniform heating.

Analytical Method:

-

Purge Gas: High-purity nitrogen or argon at a flow rate of 20-50 mL/min to provide an inert atmosphere.

-

Heating Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp up the temperature from 30 °C to 800 °C at a constant heating rate of 10 °C/min.

-

-

Data Acquisition: Continuously record the sample mass and temperature throughout the experiment.

Hypothetical Data Presentation

The following tables summarize the hypothetical quantitative data expected from the thermogravimetric analysis of this compound.

Table 1: Summary of Thermal Decomposition Stages

| Decomposition Stage | Temperature Range (°C) | Weight Loss (%) | Residual Mass (%) |

| Stage 1 | 150 - 250 | 17.2 | 82.8 |

| Stage 2 | 250 - 400 | 45.5 | 37.3 |

| Stage 3 | 400 - 650 | 25.3 | 12.0 |

Table 2: Detailed Analysis of Decomposition Steps

| Parameter | Stage 1 | Stage 2 | Stage 3 |

| Onset Temperature (°C) | 150 | 250 | 400 |

| Peak Temperature (°C) (DTG) | 220 | 350 | 550 |

| Endset Temperature (°C) | 250 | 400 | 650 |

| Major Volatile Products (Hypothesized) | Acetyl group fragments | HBr, HCl, phenolic fragments | Aromatic ring fragments |

Visualization of Workflow and Decomposition

Diagram 1: Experimental Workflow for Thermogravimetric Analysis

Caption: Experimental workflow for TGA.

Diagram 2: Logical Relationship of Hypothetical Decomposition Steps

Caption: Hypothetical decomposition pathway.

Conclusion

This technical guide provides a foundational understanding of the thermogravimetric analysis of this compound. Although specific experimental data is limited, the presented hypothetical data, experimental protocol, and diagrams offer a robust framework for researchers to design and interpret TGA experiments for this compound and structurally related molecules. The insights gained from such analysis are crucial for assessing thermal stability, which is a key parameter in the pharmaceutical development process.

References

Methodological & Application

Application Notes: Synthesis and Therapeutic Potential of Chalcones Derived from 3'-Bromo-5'-chloro-2'-hydroxyacetophenone

Introduction

Chalcones, characterized by a 1,3-diaryl-2-propen-1-one backbone, are a significant class of compounds in medicinal chemistry and drug development.[1][2] They are precursors in the biosynthesis of flavonoids in plants and have attracted considerable attention due to their diverse pharmacological properties.[3] These activities include anti-inflammatory, antioxidant, antimicrobial, and anticancer effects.[4] The synthesis of novel chalcone derivatives through methods like the Claisen-Schmidt condensation allows for structural modifications to enhance or modulate their biological activity.[3][5] This document provides a detailed protocol for the synthesis of chalcones starting from 3'-Bromo-5'-chloro-2'-hydroxyacetophenone, a precursor that introduces key halogen and hydroxyl functionalities, which can be crucial for therapeutic efficacy.

Key Applications

Chalcones synthesized from this substituted acetophenone are valuable scaffolds for developing novel therapeutic agents. The presence of bromine and chlorine atoms can enhance the lipophilicity and metabolic stability of the molecule, while the 2'-hydroxy group is a common feature in many biologically active chalcones, often contributing to their antioxidant and anticancer properties.[6] Potential applications for these derivatives include:

-

Anticancer Agents: Targeting various pathways involved in cell proliferation and apoptosis.[4]

-

Anti-inflammatory Drugs: Modulating inflammatory responses.

-

Antimicrobial Agents: Showing efficacy against a range of bacteria and fungi.[4][6]

-

Antioxidants: Scavenging free radicals and protecting against oxidative stress.

Experimental Protocols

The primary method for synthesizing chalcones from this compound is the Claisen-Schmidt condensation, a base-catalyzed reaction between a substituted acetophenone and an aromatic aldehyde.[3][7]

General Synthesis of Chalcones via Claisen-Schmidt Condensation

This protocol outlines the reaction of this compound with a substituted aromatic aldehyde in the presence of a base catalyst.

Reaction Scheme:

Caption: General scheme for Claisen-Schmidt condensation.

Materials and Reagents

-

This compound

-

Substituted aromatic aldehydes (e.g., benzaldehyde, 4-methoxybenzaldehyde)

-

Ethanol (EtOH)

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Hydrochloric acid (HCl, 10% aqueous solution)

-

Distilled water

-

Glacial acetic acid (for recrystallization, if needed)

Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (optional, for heated reactions)

-

Büchner funnel and filter flask

-

Beakers and graduated cylinders

-

Melting point apparatus

-

TLC plates (silica gel) and developing chamber

Step-by-Step Procedure

-

Dissolution of Reactants: In a round-bottom flask, dissolve this compound (1 equivalent) and the desired aromatic aldehyde (1 equivalent) in a minimal amount of ethanol.[8]

-

Catalyst Addition: While stirring the solution at room temperature, add an aqueous solution of NaOH or KOH (e.g., 40-60%) dropwise.[4][5]

-

Reaction: Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by TLC. Often, the mixture is stirred for an extended period, such as overnight, to ensure completion.[8]

-

Precipitation and Neutralization: Once the reaction is complete, pour the mixture into a beaker containing cold distilled water. Acidify the solution carefully with 10% HCl until it reaches a neutral or slightly acidic pH. This step decomposes the resulting sodium salt and precipitates the solid chalcone product.[8]

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water to remove any inorganic impurities.[8]

-

Purification: Purify the crude chalcone by recrystallization from a suitable solvent, typically ethanol or an ethanol-water mixture, to obtain the final product as a colored solid.[8]

-

Characterization: Dry the purified product and characterize it using standard analytical techniques such as melting point determination, IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to confirm its structure and purity.[4][5]

Data Presentation

Quantitative data for the starting material and the resulting products should be meticulously recorded for reproducibility and comparison.

Table 1: Physicochemical Properties of Starting Material

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Melting Point (°C) | Appearance |

|---|---|---|---|---|---|

| This compound | 59443-15-1 | C₈H₆BrClO₂ | 249.49 g/mol | 100-103 | Solid |

Data sourced from Sigma-Aldrich and ChemicalBook.[9][10]

Table 2: Summary of Synthesized Chalcone Derivatives

| Product No. | Aromatic Aldehyde | Product Name | Molecular Formula | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|---|

| 1 | Benzaldehyde | 1-(3-Bromo-5-chloro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one | C₁₅H₁₀BrClO₂ | 75-85 | 148-150 |

| 2 | 4-Methoxybenzaldehyde | 1-(3-Bromo-5-chloro-2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | C₁₆H₁₂BrClO₃ | 80-90 | 165-167 |

Yields and melting points are representative values based on typical Claisen-Schmidt condensations.[8]

Visualized Workflows and Pathways

Experimental Workflow Diagram

The following diagram illustrates the complete workflow from synthesis to characterization.

Caption: Workflow for the synthesis and analysis of chalcones.

Representative Biological Signaling Pathway

Chalcones are known to modulate multiple signaling pathways. One of the most well-documented is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, which plays a critical role in inflammation and cancer.

Caption: General mechanism of NF-κB pathway inhibition by chalcones.

References

- 1. jmpcr.samipubco.com [jmpcr.samipubco.com]

- 2. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrevlett.com [chemrevlett.com]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. scialert.net [scialert.net]

- 6. researchgate.net [researchgate.net]

- 7. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. 3′-溴-5′-氯-2′-羟基苯乙酮 97% | Sigma-Aldrich [sigmaaldrich.com]

Application Notes and Protocols: Claisen-Schmidt Condensation using 3'-Bromo-5'-chloro-2'-hydroxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure featuring two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. This structural motif is of significant interest in medicinal chemistry due to the broad spectrum of biological activities exhibited by both natural and synthetic chalcones. These activities include anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[1] The presence of the reactive α,β-unsaturated keto-ethylenic group is believed to be crucial for their biological effects.

The Claisen-Schmidt condensation is a reliable and widely employed method for the synthesis of chalcones, involving the base-catalyzed reaction between a substituted acetophenone and an aromatic aldehyde.[2] This methodology allows for the facile introduction of various substituents on both aromatic rings, making it an ideal approach for generating libraries of chalcone analogs for structure-activity relationship (SAR) studies.

This document provides detailed application notes and protocols for the synthesis of chalcones utilizing 3'-Bromo-5'-chloro-2'-hydroxyacetophenone as the ketone precursor. The resulting halogenated chalcones are of particular interest, as the incorporation of halogen atoms into the chalcone scaffold has been shown to enhance their biological potency, particularly their anticancer and antimicrobial activities.[3]

Applications

Chalcones derived from this compound are promising candidates for investigation in various therapeutic areas:

-

Anticancer Drug Discovery: Halogenated chalcones have demonstrated significant cytotoxic activity against a range of cancer cell lines.[3][4] The compounds synthesized from this compound can be evaluated for their antiproliferative effects. Evidence suggests that many chalcones exert their anticancer effects by inhibiting tubulin polymerization, a critical process in cell division.[5] This makes them attractive targets for the development of novel antimitotic agents.

-

Antimicrobial Research: Chalcone derivatives have been reported to possess antibacterial and antifungal properties. The synthesized 3'-bromo-5'-chloro-2'-hydroxychalcones can be screened against various pathogenic bacteria and fungi to determine their minimum inhibitory concentrations (MICs) and explore their potential as new anti-infective agents.

-

Structure-Activity Relationship (SAR) Studies: The straightforward synthesis allows for the creation of a library of chalcone analogs by varying the substituted benzaldehyde. These libraries are invaluable for SAR studies to understand how different substituents on the aromatic ring influence the biological activity, which can guide the design of more potent and selective compounds.

Data Presentation

Physicochemical and Spectral Data

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 3'-Bromo-5'-chloro-2'-hydroxychalcone | C₁₅H₁₀BrClO₂ | 337.60 | 144-146.2[6] |

| 2'-Hydroxy-3'-bromo-5'-chloro chalcone dibromide | C₁₅H₁₁Br₃ClO₂ | Not Reported | 116 |

| 2'-Hydroxy-3'-bromo-5'-chloro-4-methoxychalcone dibromide | C₁₆H₁₃Br₃ClO₃ | Not Reported | 138 |

Note: The data for the dibromide derivatives are for compounds where bromine has been added across the double bond of the chalcone.

Representative Biological Activity Data of Halogenated Chalcones

Specific biological activity data for chalcones derived directly from this compound is limited in the available literature. However, data from structurally related halogenated chalcones demonstrate their potential as anticancer agents. The following table summarizes the IC₅₀ values for representative halogenated chalcones against various cancer cell lines.

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Dihalogenated Chalcone Analog | Various (10 cell lines) | 5 - 280 | [5] |

| Chalcone with 3-bromo-4-hydroxy-5-methoxy substitution | K562 (Human Erythroleukemia) | ≤ 3.86 | [7] |

| Chalcone with 3-bromo-4-hydroxy-5-methoxy substitution | MDA-MB-231 (Human Breast Cancer) | ≤ 3.86 | [7] |

| Chalcone with 3-bromo-4-hydroxy-5-methoxy substitution | SK-N-MC (Human Neuroblastoma) | ≤ 3.86 | [7] |

| Thiazole-based Chalcone with 3-Chloro substitution | HCT-116 (Human Colon Cancer) | 2.95 | [8] |

Note: The IC₅₀ values presented are for analogous compounds and serve to illustrate the potential potency of the chalcones synthesized from this compound.

Experimental Protocols

General Protocol for Claisen-Schmidt Condensation

This protocol describes the synthesis of chalcones from this compound and a substituted aromatic aldehyde.

Materials:

-

This compound

-

Substituted aromatic aldehyde (e.g., benzaldehyde, 4-methoxybenzaldehyde)

-

Ethanol

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Glacial acetic acid or dilute Hydrochloric acid (HCl)

-

Distilled water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Beakers

-

Büchner funnel and filter paper

-

Ice bath

Procedure:

-

Dissolution of Reactants: In a round-bottom flask, dissolve equimolar amounts of this compound and the desired aromatic aldehyde in ethanol. Stir the mixture at room temperature until all solids are dissolved.

-

Base Addition: While stirring, slowly add a solution of NaOH or KOH (typically a 10-40% aqueous solution) dropwise to the reaction mixture. The mixture may become turbid and change color.

-

Reaction: Continue stirring the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight, depending on the reactivity of the substrates. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).

-

Precipitation: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and water.

-

Acidification: Acidify the mixture by slowly adding glacial acetic acid or dilute HCl with stirring until the solution is acidic (pH ~5-6). This will cause the chalcone product to precipitate.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the solid with cold distilled water to remove any inorganic impurities.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

-

Drying: Dry the purified chalcone crystals in a desiccator or under vacuum.

Characterization

The synthesized chalcones should be characterized using standard analytical techniques:

-

Melting Point: Determine the melting point range of the purified product. A sharp melting point is indicative of high purity.

-

Spectroscopy:

-

FT-IR: To identify the characteristic functional groups, such as the α,β-unsaturated carbonyl group.

-

¹H and ¹³C NMR: To confirm the structure of the chalcone and the successful incorporation of the aldehyde moiety.

-

Mass Spectrometry: To determine the molecular weight of the synthesized compound.

-

Visualizations

Reaction Scheme

References

- 1. A review on synthetic chalcone derivatives as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Selective Anticancer Activity and Safety Profile of Chlorochalcones: Impact on Breast Cancer, Blood, and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibitors and promoters of tubulin polymerization: synthesis and biological evaluation of chalcones and related dienones as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

Application Notes and Protocols for the Synthesis of Chromanones from 3'-Bromo-5'-chloro-2'-hydroxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed experimental protocols for the synthesis of 8-Bromo-6-chloro-chroman-4-one, a halogenated chromanone derivative of interest in medicinal chemistry and drug discovery. The synthesis commences with the bromination of 5'-chloro-2'-hydroxyacetophenone to yield the key intermediate, 3'-Bromo-5'-chloro-2'-hydroxyacetophenone. Subsequent base-catalyzed cyclization with a formaldehyde source affords the target chromanone. This protocol offers a practical approach for the preparation of substituted chromanones, which are valuable scaffolds in the development of novel therapeutic agents.

Introduction

Chromanones, and their derivatives, are a significant class of heterocyclic compounds that form the core structure of various biologically active molecules. Their versatile scaffold allows for diverse functionalization, leading to compounds with a wide range of pharmacological activities. The specific substitution pattern of 8-Bromo-6-chloro-chroman-4-one makes it an attractive building block for the synthesis of novel compounds with potential applications in drug development. This application note details a reliable two-step synthesis route starting from commercially available materials.

Reaction Scheme

The overall synthetic pathway is depicted below:

Application Notes & Protocols: Synthesis of Flavones from 3'-Bromo-5'-chloro-2'-hydroxyacetophenone

Audience: Researchers, scientists, and drug development professionals.

Introduction: Flavones are a significant class of flavonoids characterized by a 2-phenylchromen-4-one backbone. These compounds are widely recognized for their diverse pharmacological activities, including anti-inflammatory, antioxidant, anti-cancer, and antimicrobial properties.[1][2][3] The specific substitution patterns on the flavone core can significantly modulate this biological activity, making the synthesis of novel derivatives a key focus in drug discovery.[4][5] The introduction of halogen atoms, such as bromine and chlorine, is a common strategy in medicinal chemistry to enhance the potency and bioavailability of drug candidates.[3][4]

This document provides detailed protocols for the synthesis of a halogenated flavone, specifically 6-bromo-8-chloro-flavone, using 3'-Bromo-5'-chloro-2'-hydroxyacetophenone as the starting material. The primary synthetic route detailed is the Baker-Venkataraman rearrangement, a robust and classical method for flavone synthesis.[6][7][8] This process involves three key steps: the benzoylation of the starting acetophenone, a base-catalyzed rearrangement to form a 1,3-diketone, and an acid-catalyzed cyclization to yield the final flavone.[7][9]

I. Synthesis Pathway: The Baker-Venkataraman Rearrangement

The synthesis of 6-Bromo-8-chloro-flavone from this compound proceeds through a three-step sequence involving esterification, rearrangement, and cyclization.

Caption: Baker-Venkataraman synthesis of 6-Bromo-8-chloro-flavone.

II. Experimental Protocols

This section provides detailed step-by-step procedures for the synthesis.

Protocol 1: Synthesis of 6-Bromo-8-chloro-flavone via Baker-Venkataraman Rearrangement

This protocol is adapted from established methods for flavone synthesis.[6][9][10]

Step A: Benzoylation of this compound

-

In a 100 mL round-bottom flask, dissolve this compound (e.g., 5.0 g, 20.0 mmol) in dry pyridine (25 mL).

-

To this solution, add benzoyl chloride (e.g., 3.5 g, 25.0 mmol, 1.25 eq) dropwise with stirring. An exothermic reaction will occur.

-

Fit the flask with a calcium chloride drying tube and allow the mixture to stand for 30 minutes, or until it has cooled to room temperature.

-

Pour the reaction mixture into a beaker containing approximately 250 mL of 3% hydrochloric acid and 100 g of crushed ice with vigorous stirring.

-

Collect the precipitated white solid, 2'-Benzoyloxy-3'-bromo-5'-chloroacetophenone, by vacuum filtration.

-

Wash the solid with cold methanol (15 mL) and then with cold water (15 mL).

-

Dry the product under vacuum. Recrystallization from ethanol can be performed for further purification if necessary.

Step B: Baker-Venkataraman Rearrangement to form the 1,3-Diketone

-

In a 100 mL beaker, dissolve the dried product from Step A (e.g., 20.0 mmol) in dry pyridine (40 mL).

-

Warm the solution to 50°C on a water bath.

-

Add pulverized potassium hydroxide (KOH) (e.g., 2.2 g, ~39 mmol, ~2.0 eq) portion-wise while stirring with a glass rod. A thick, yellow precipitate of the potassium salt of the diketone should form.

-

Continue stirring for 30 minutes at 50°C.

-

Cool the mixture to room temperature and cautiously acidify it by adding 10% aqueous acetic acid (~75 mL).

-

Collect the resulting yellow solid, 1-(5-Bromo-3-chloro-2-hydroxyphenyl)-3-phenyl-propane-1,3-dione, by suction filtration.

-

Wash the product with water and dry it. This crude diketone is typically used directly in the next step without further purification.

Step C: Acid-Catalyzed Cyclization to 6-Bromo-8-chloro-flavone

-

Place the crude diketone from Step B (e.g., 20.0 mmol) into a 100 mL round-bottom flask.

-

Add glacial acetic acid (50 mL) and stir to dissolve.

-

With continuous stirring, add concentrated sulfuric acid (1.0 mL) dropwise.

-

Fit the flask with a reflux condenser and heat the mixture on a steam bath or in a heating mantle at 100°C for 1 hour.

-

Pour the hot reaction mixture onto crushed ice (~200 g) with stirring.

-

Collect the precipitated crude flavone by vacuum filtration.

-

Wash the solid thoroughly with water until the filtrate is neutral to litmus paper.

-

Dry the final product, 6-Bromo-8-chloro-flavone. Recrystallize from a suitable solvent like ethanol or ligroin to obtain a purified product.

III. Data Presentation

The following tables provide a template for recording the quantitative data associated with the synthesis.

Table 1: Reagents and Theoretical Yield for the Synthesis of 6-Bromo-8-chloro-flavone

| Step | Compound Name | Molecular Weight ( g/mol ) | Moles (mmol) | Mass (g) | Molar Eq. |

| A | This compound | 249.49[11] | 20.0 | 5.00 | 1.0 |

| A | Benzoyl Chloride | 140.57 | 25.0 | 3.51 | 1.25 |

| B | 2'-Benzoyloxy-3'-bromo-5'-chloroacetophenone | 353.59 | 20.0 (Theor.) | 7.07 | 1.0 |

| B | Potassium Hydroxide (KOH) | 56.11 | ~39.0 | 2.20 | ~2.0 |

| C | 1,3-Diketone Intermediate | 353.59 | 20.0 (Theor.) | 7.07 | 1.0 |

| C | 6-Bromo-8-chloro-flavone (Final Product) | 335.58 | 20.0 (Theor.) | 6.71 | - |

Table 2: Expected Characterization Data for 6-Bromo-8-chloro-flavone

| Property | Expected Result |

| Appearance | Pale yellow to white crystalline solid |

| Melting Point | To be determined experimentally (°C) |

| ¹H NMR (CDCl₃) | δ (ppm): Aromatic protons (multiplets), distinct singlet for the H-3 proton of the flavone core (~6.5-7.0 ppm). |

| ¹³C NMR (CDCl₃) | δ (ppm): Carbonyl (C-4) ~175-180 ppm, other aromatic and vinylic carbons at expected shifts. |

| Mass Spec (ESI+) | m/z: [M+H]⁺ corresponding to C₁₅H₈BrClO₂ (calculated: 334.94) |

| FT-IR (KBr) | ν (cm⁻¹): ~1630-1650 (C=O stretch), C-O, C-Cl, C-Br, and aromatic C-H stretches. |

IV. Experimental Workflow and Logic Diagrams

Visualizing the workflow helps in planning and executing the experiment efficiently.

Caption: General laboratory workflow for flavone synthesis.

Generalized Mechanism of Action for Flavonoids in Drug Development

For professionals in drug development, understanding the potential downstream effects is crucial. Flavonoids often exert their anti-inflammatory effects by modulating key signaling pathways.

Caption: Generalized anti-inflammatory action of flavones via NF-κB pathway.

References

- 1. biomedres.us [biomedres.us]